3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine
Description
This compound features a bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) core fused to a 1-methyl-1H-pyrazol-5-amine moiety.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13N3/c1-15-12(13)7-11(14-15)10-6-8-4-2-3-5-9(8)10/h2-5,7,10H,6,13H2,1H3 |
InChI Key |
HHFDFOIFNFTWCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC3=CC=CC=C23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps starting from benzocyclobutene and other intermediates. One common method involves the use of Grignard reactions and subsequent cyclization steps . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Several compounds sharing the bicyclo[4.2.0]octa-trienyl core but differing in substituents have been studied:
Key Observations :
- Substituent Impact : The methanamine group in TCB-2 enables strong 5-HT2A receptor binding, while the pyrazole-amine group in the target compound may alter receptor selectivity or pharmacokinetics due to differences in hydrogen-bonding capacity and steric effects .
- Synthetic Utility : Brominated derivatives like BCB003 are valuable in Suzuki-Miyaura coupling, whereas the target compound’s pyrazole group may limit its use in such reactions .
Pyrazole-Containing Analogues with Alternative Bicyclic Systems
Other pyrazole derivatives feature distinct bicyclic frameworks:
Key Observations :
- Ring Size and Strain : The bicyclo[4.2.0]octa-trienyl system in the target compound offers intermediate strain compared to the highly strained bicyclo[3.1.0]hexane. Strain influences reactivity and binding to biological targets .
- Rigidity vs. Flexibility: Norbornane derivatives () exhibit rigid structures that enhance binding specificity, whereas the target compound’s benzocyclobutene core may allow moderate flexibility, balancing affinity and selectivity .
Biological Activity
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a bicyclic framework that contributes to its reactivity and interaction with biological targets. The molecular formula is and it possesses notable characteristics such as:
| Property | Value |
|---|---|
| Molecular Weight | 198.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Anticancer Study :
- Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
- Methodology : MTT assay was performed on various cancer cell lines (e.g., HeLa, MCF-7).
- Results : The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.
-
Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Notable inhibition zones were observed for certain bacterial strains, suggesting potential as an antimicrobial agent.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effect on target enzymes (e.g., cyclooxygenase).
- Methodology : Enzyme kinetics were analyzed using spectrophotometric methods.
- Results : The compound showed competitive inhibition with a Ki value indicative of strong binding affinity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Methylation at the nitrogen position to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
